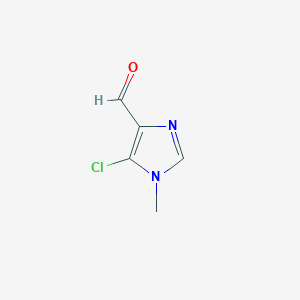

5-chloro-1-methyl-1H-imidazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

5-chloro-1-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-7-4(2-9)5(8)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQIJHXXCYUAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256560-89-0 | |

| Record name | 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde, a key building block in medicinal chemistry. The document delves into the strategic considerations for its synthesis, with a primary focus on the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocyclic systems. This guide will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the significance of this molecule in the landscape of drug discovery.

Introduction: The Significance of Substituted Imidazole Aldehydes

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in the design of molecules targeting a wide range of biological targets. The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

5-chloro-1-methyl-1H-imidazole-4-carbaldehyde is a particularly valuable intermediate. The presence of a chlorine atom, a methyl group, and a reactive carbaldehyde function on the imidazole ring provides multiple points for diversification, enabling the generation of libraries of novel compounds for high-throughput screening. The aldehyde group, in particular, serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, opening avenues to a diverse chemical space.

Strategic Approach: The Vilsmeier-Haack Reaction

The most direct and efficient method for the synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2].

The choice of starting material is crucial for the successful synthesis of the target molecule. A logical and efficient approach involves the cyclization and concurrent formylation and chlorination of an appropriate acyclic precursor. Based on established methodologies for related 2-substituted-5-chloro-imidazole-4-carbaldehydes, a plausible and effective precursor is an N-methylated (acetimidamido)acetic acid derivative[3].

The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent[2].

-

Electrophilic Attack and Cyclization: The enol form of the N-methylated (acetimidamido)acetic acid precursor attacks the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the nitrogen atom onto the newly formed iminium intermediate.

-

Aromatization and Formylation: Subsequent elimination of water and other small molecules leads to the formation of the aromatic imidazole ring. The reaction conditions of the Vilsmeier-Haack reaction facilitate both the chlorination at the 5-position and formylation at the 4-position.

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate during aqueous workup to yield the desired aldehyde.

Synthesis of the Starting Material: N-methyl-2-(acetimidamido)acetic acid

A detailed, step-by-step protocol for the synthesis of the N-methylated precursor is outlined below.

Experimental Protocol:

Materials:

-

Sarcosine (N-methylglycine)

-

Acetonitrile

-

Triethylamine

-

Acetyl chloride

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

N-Acetylation of Sarcosine: To a stirred solution of sarcosine (1 equivalent) and triethylamine (2.2 equivalents) in acetonitrile at 0 °C, slowly add acetyl chloride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-acetylsarcosine.

-

Hydrolysis to the desired precursor is not explicitly required as the subsequent Vilsmeier-Haack reaction conditions will facilitate the necessary transformations.

Synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The following protocol is adapted from established procedures for the synthesis of analogous 2-substituted-5-chloro-imidazole-4-carbaldehydes[3].

Experimental Protocol:

Materials:

-

N-acetylsarcosine (crude from the previous step)

-

Toluene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

30% Sodium hydroxide (NaOH) solution

-

Celite

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend the crude N-acetylsarcosine (1 equivalent) in toluene.

-

Addition of POCl₃: Cool the suspension to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.8 equivalents) to the stirred suspension, maintaining the temperature below 10 °C.

-

Heating and Addition of DMF: After the addition is complete, heat the mixture to 80 °C. At this temperature, add N,N-dimethylformamide (2.8 equivalents) dropwise over a period of 15-20 minutes. An exothermic reaction will be observed.

-

Reaction at Elevated Temperature: After the addition of DMF, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.

-

Workup:

-

Cool the reaction mixture to 30 °C.

-

Carefully pour the reaction mixture into ice-water, ensuring the temperature does not exceed 30 °C.

-

Add ethyl acetate and a filter aid such as Celite to the mixture.

-

Adjust the pH of the aqueous layer to approximately 1.2 with a 30% sodium hydroxide solution.

-

Stir the mixture for 15 minutes, then filter to remove the Celite.

-

Separate the organic and aqueous phases. .

-

Wash the organic phase twice with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |

| N-acetylsarcosine | 131.13 | 1 |

| Phosphorus oxychloride | 153.33 | 2.8 |

| N,N-Dimethylformamide | 73.09 | 2.8 |

| 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | 144.55 | - |

Note: The yield of the reaction will depend on the purity of the starting materials and the precise reaction conditions.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde.

Caption: Synthetic route to 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde.

Conclusion

The synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde is readily achievable through a robust and scalable Vilsmeier-Haack reaction protocol. This technical guide provides a detailed framework for its preparation, from the synthesis of the necessary precursor to the final product. The strategic application of this powerful formylation reaction allows for the efficient construction of this highly functionalized imidazole derivative, a valuable asset in the toolkit of medicinal chemists and drug discovery scientists. The versatility of the aldehyde moiety in this compound opens up a multitude of possibilities for the generation of diverse molecular libraries, which will undoubtedly contribute to the discovery of new therapeutic agents.

References

-

Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777-794. ([Link])

- Process for producing 5-chloro-imidazol-4-carbaldehyde derivatives substituted

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119–122. ([Link])

-

Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 49, 1-330. ([Link])

-

Majo, V. J.; Perumal, P. T. A convenient synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Tetrahedron Lett.1996 , 37 (29), 5015-5018. ([Link])

Sources

Architectural Mastery of 5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Application

Executive Summary

As medicinal chemistry increasingly targets complex protein-protein interactions and allosteric sites, the demand for densely functionalized, low-molecular-weight heterocyclic building blocks has surged. 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde represents a privileged scaffold in this domain 1. Featuring three distinct points of synthetic vectorization—an N-methyl group for lipophilic shielding, a C5-chlorine for cross-coupling, and a C4-carbaldehyde for extended aliphatic/amine functionalization—this molecule is a critical intermediate in the development of anti-inflammatory agents, analgesics, and kinase inhibitors 2.

This technical guide deconstructs the structural properties, the definitive de novo synthetic cascade, and the orthogonal reactivity of this essential building block.

Physicochemical & Structural Profiling

A thorough understanding of the molecule's physicochemical properties is essential for downstream reaction optimization and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. The electron-withdrawing nature of both the C5-chlorine and the C4-formyl group significantly lowers the pKa of the imidazole ring, rendering it far less basic than unsubstituted imidazoles. This electronic "push-pull" system also highly activates the C5 position for nucleophilic aromatic substitution (SNAr).

Quantitative Structural Data

| Parameter | Value | Reference |

| IUPAC Name | 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | 1 |

| CAS Registry Number | 1256560-89-0 | 1 |

| Molecular Formula | C5H5ClN2O | 3 |

| Molecular Weight | 144.56 g/mol | 2 |

| Monoisotopic Mass | 144.0090 Da | 3 |

| Hydrogen Bond Donors | 0 | Derived |

| Hydrogen Bond Acceptors | 2 (N, O) | Derived |

De Novo Synthesis: The Cascade Vilsmeier-Haack Protocol

The synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde is a masterclass in cascade reactivity. The most robust, scalable protocol relies on a multi-component Vilsmeier-Haack cyclization-chlorination-formylation sequence starting from 2-amino-N-methylacetamide 2.

Caption: Cascade synthesis of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack reaction.

Step-by-Step Methodology & Causality

1. Vilsmeier Complex Generation

-

Action: Slowly add phosphoryl trichloride (POCl₃, 11 mmol) to anhydrous N,N-dimethylformamide (DMF, 22 mL) at 0 °C 2.

-

Causality: The reaction between POCl₃ and DMF is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the highly reactive chloroiminium ion (the Vilsmeier reagent) before the substrate is introduced.

2. Substrate Introduction & Cyclization

-

Action: Add 2-amino-N-methylacetamide hydrochloride (20 mmol) to the 0 °C solution, warm to room temperature, and stir at 60 °C 2.

-

Causality: The initial low temperature controls the exothermic nucleophilic attack of the primary amine onto the Vilsmeier reagent. Warming to 60 °C provides the activation energy necessary for the intramolecular cyclization, forming the imidazole core.

3. Chlorination and Formylation

-

Action: Slowly add a massive excess of POCl₃ (390 mmol) and stir the solution at 90 °C overnight 2.

-

Causality: The excess POCl₃ and elevated temperature (90 °C) drive two thermodynamically difficult transformations: the aromatizing chlorination of the C5-hydroxyl (or its tautomeric ketone) and the subsequent electrophilic aromatic substitution (formylation) at the C4 position.

4. Quench and Neutralization

-

Action: Cool to room temperature, pour into ice/water (500 mL), and add solid sodium carbonate until pH 6-7 is reached 2. Extract with dichloromethane (DCM).

-

Causality: Pouring into ice water safely quenches unreacted POCl₃. Neutralizing to pH 6-7 prevents the acid-catalyzed degradation of the imidazole ring while keeping the product in its free-base form for DCM extraction.

5. Hydrolysis of the Iminium Intermediate

-

Action: Evaporate the DCM layer, dissolve the residue in water/1,4-dioxane, add potassium carbonate (72.3 mmol), and stir at 60 °C for 4 hours 2.

-

Causality: The initial extraction isolates the C4-iminium intermediate. The subsequent basic hydrolysis (K₂CO₃/water) is strictly required to hydrolyze the stable iminium salt into the final free aldehyde.

Self-Validating System (IPC): To validate the completion of Step 5, perform LC-MS analysis. The disappearance of the iminium mass and the appearance of the target monoisotopic mass (144.0090 Da) confirms successful hydrolysis 3.

Orthogonal Functionalization & Downstream Applications

The true value of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde lies in its orthogonality. The C4 and C5 positions can be derivatized independently without cross-reactivity, provided the correct sequence is employed.

Caption: Divergent orthogonal functionalization pathways for C4 and C5 positions.

Protocol: C4-Aldehyde Reduction to Hydroxymethyl

A highly efficient method to unlock the C4 position for further etherification or activation is the direct reduction of the aldehyde to an alcohol.

1. Reagent Mixing

-

Action: To a 0 °C solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (3.3 mmol) in anhydrous methanol (50 mL), add sodium borohydride (NaBH₄, 5.0 mmol) 2.

-

Causality: Methanol serves as both the solvent and the necessary proton donor for the reduction mechanism. Maintaining 0 °C controls the highly exothermic hydride transfer and minimizes the competitive decomposition of NaBH₄ by methanol.

2. Reduction

-

Action: Stir the reaction mixture at room temperature for 4 hours [[2]]().

-

Causality: Allowing the reaction to warm to room temperature ensures kinetic completion, converting the aldehyde entirely to (5-chloro-1-methyl-1H-imidazol-4-yl)methanol.

3. Quench and Isolation

-

Action: Add water (25 mL), evaporate the mixture to remove methanol, treat the resultant residue with ethyl acetate (EtOAc), and extract 2.

-

Causality: Water safely quenches any unreacted NaBH₄. Evaporating the methanol before extraction is a critical step; failing to do so will cause the highly polar hydroxymethyl product to partition into the aqueous layer, drastically reducing the isolated yield.

Self-Validating System (IPC): Analyze the organic layer via TLC (UV active). The product spot will exhibit a significantly lower Rf value than the starting material due to the newly formed hydrogen-bond donating hydroxyl group.

References

- Source: European Patent Office / Googleapis.

- Title: 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde — Chemical Substance Information Source: NextSDS URL

- Source: PubChemLite / uni.

Sources

discovery of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde

Discovery and Synthetic Utility of 5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde: A Technical Guide for Advanced API Development

Executive Summary

In the landscape of modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, highly functionalized building blocks. As a Senior Application Scientist, I frequently leverage 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde as a critical intermediate . This compound is instrumental in the synthesis of methyl sulfanyl pyrimidines—a potent class of therapeutics designed to modulate voltage-gated ion channels for the treatment of neuropathic pain, inflammation, and epilepsy .

This whitepaper details the physicochemical profile, mechanistic synthetic workflows, and self-validating experimental protocols required to successfully deploy this molecule in advanced drug development.

Physicochemical Profiling and Structural Rationale

Before deploying an intermediate in a synthetic workflow, it is imperative to understand the structural rationale behind its selection:

-

5-Chloro Substituent : Imparts metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position. It also increases the lipophilicity of the final API, enhancing blood-brain barrier (BBB) penetration—a strict requirement for antiepileptic and central nervous system (CNS) agents.

-

1-Methyl Group : Prevents annular tautomerization, locking the imidazole ring into a single, predictable conformation for target-receptor binding.

-

4-Carbaldehyde Handle : Serves as a highly reactive electrophilic center, primed for reduction and subsequent halogenation to form an alkylating agent.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde |

| CAS Registry Number | 1256560-89-0 |

| Molecular Formula | C₅H₅ClN₂O |

| Monoisotopic Mass | 144.00903 Da |

| Predicted CCS ([M+H]⁺) | 123.7 Ų |

| Predicted CCS ([M-H]⁻) | 125.3 Ų |

(Data aggregated from PubChemLite structural profiling )

Synthetic Workflow: From Building Block to API Intermediate

The primary utility of this carbaldehyde lies in its conversion to an alkylating agent: 5-chloro-4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride . This transformation is a two-step process involving chemoselective reduction followed by halogenation. This activated intermediate is then coupled to a pyrimidine core to yield the final therapeutic agent.

Synthetic workflow from carbaldehyde intermediate to pyrimidine APIs.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are adapted from validated European Patent workflows (EP 2432776 B1) . I have expanded them to include the mechanistic causality behind each operational parameter, ensuring a self-validating system for bench scientists.

Protocol 1: Chemoselective Reduction of the Carbaldehyde

Objective: Convert the 4-carbaldehyde to a primary alcohol without disrupting the chlorinated imidazole core.

-

Initialization : To a 0 °C solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (475 mg, 3.3 mmol) in anhydrous methanol (50 mL), add sodium borohydride (NaBH₄) (190 mg, 5.0 mmol) portion-wise.

-

Causality: The 0 °C environment mitigates the exothermic nature of the hydride transfer, preventing thermal degradation. Anhydrous methanol is strictly required to prevent the competitive, rapid hydrolysis of NaBH₄, ensuring the hydride is fully available for the carbonyl carbon.

-

-

Propagation : Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Quenching & Extraction : Quench the reaction by adding water (25 mL) to destroy unreacted NaBH₄. Evaporate the bulk methanol under reduced pressure. Treat the aqueous residue with ethyl acetate (EtOAc, 20 mL) and extract. Wash the organic layer with water (5 mL).

-

Isolation : Dry the organic extract over anhydrous MgSO₄, filter, and evaporate in vacuo to afford (5-chloro-1-methyl-1H-imidazol-4-yl)methanol. (Typical Yield: 397 mg, 82%).

-

Validation Checkpoint: TLC analysis (50% EtOAc/Hexanes) must show complete consumption of the UV-active starting material. IR spectroscopy will confirm success via the disappearance of the strong C=O stretch (~1690 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

-

Protocol 2: Halogenation to the Alkylating Agent

Objective: Convert the primary alcohol into a highly reactive chloromethyl intermediate via an SNi mechanism.

-

Initialization : Dissolve the (5-chloro-1-methyl-1H-imidazol-4-yl)methanol (397 mg, 2.7 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Halogenation : Add thionyl chloride (SOCl₂, 1 mL) dropwise. Stir the mixture at room temperature for 2 hours.

-

Causality: SOCl₂ is chosen over other chlorinating agents (like PCl₅) because its byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion without requiring complex aqueous workups that could hydrolyze the sensitive product.

-

-

Purification via Azeotropic Distillation : Evaporate the DCM and excess SOCl₂ under reduced pressure. Co-evaporate the resulting residue with toluene (2 × 10 mL).

-

Causality: The co-evaporation with toluene is a critical self-validating step. Toluene forms an azeotrope with residual HCl and SOCl₂, ensuring the absolute removal of acidic byproducts. Leaving residual acid will rapidly degrade the highly reactive 5-chloro-4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride product.

-

Validation Checkpoint: Due to high reactivity, immediate downstream use is recommended. If NMR validation is required, the shift of the benzylic/allylic methylene protons from ~4.5 ppm (alcohol) to ~4.7 ppm (chloride) confirms successful conversion.

-

Pharmacological Impact: Modulating Neuropathic Pain

Once synthesized, the chloromethyl intermediate is coupled to a pyrimidine core. The resulting methyl sulfanyl pyrimidine derivatives are potent modulators of voltage-gated sodium and calcium channels.

In neuropathic pain—defined as chronic pain caused by a lesion or dysfunction of the nervous system—hyper-excitable ion channels lead to a massive influx of calcium, triggering the release of excitatory neurotransmitters (e.g., glutamate, substance P). This cascade results in central sensitization in the spinal cord. The APIs derived from our imidazole building block inhibit these ion channels, effectively truncating the pain signaling pathway .

Modulation of neuropathic pain pathways by synthesized pyrimidine derivatives.

Conclusion

The discovery and application of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde represent a masterclass in rational intermediate design. By understanding the mechanistic causality of its reduction and halogenation, scientists can reliably synthesize potent alkylating agents that form the backbone of next-generation antiepileptic and analgesic therapeutics.

References

- European Patent Office. "EP 2432776 B1: METHYL SULFANYL PYRIMIDINES USEFUL AS ANTIINFLAMMATORIES, ANALGESICS, AND ANTIEPILEPTICS." Google Patents.

-

PubChemLite Database. "5-chloro-1-methyl-1h-imidazole-4-carbaldehyde (InChIKey: WVQIJHXXCYUAHY-UHFFFAOYSA-N)". National Center for Biotechnology Information. URL: [Link]

Tautomerism in Substituted Imidazoles: A Comprehensive Guide to Structural Elucidation and Pharmacological Design

Introduction: The Asymmetry of Substituted Imidazoles

Unsubstituted imidazole is a highly dynamic heteroaromatic system characterized by a degenerate prototropic tautomerism. The labile proton rapidly migrates between the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N3) via a 1,3-H shift, rendering the 4- and 5-positions chemically equivalent[1]. However, the introduction of a substituent at the carbon backbone shatters this symmetry.

In substituted imidazoles, the equilibrium between the 4-substituted (N1-H) and 5-substituted (N3-H) tautomers is dictated by the electronic and steric nature of the substituent, as well as the surrounding dielectric environment[2]. Understanding and controlling this tautomeric ratio ( KT ) is not merely an academic exercise; it is a critical parameter in rational drug design. The tautomeric state dictates the hydrogen bond donor/acceptor topology of the pharmacophore, directly governing target affinity in blockbuster drugs ranging from H2-receptor antagonists (cimetidine) to angiotensin II receptor blockers (losartan)[3][4].

This whitepaper provides an in-depth, authoritative framework for analyzing, quantifying, and predicting tautomerism in substituted imidazoles using advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT).

Thermodynamic and Kinetic Principles

Prototropic tautomerism in imidazoles involves the relocation of a proton accompanied by the delocalization of π -electrons[1]. In solution, this is rarely an intramolecular process due to the high geometric strain of a 4-membered transition state. Instead, it proceeds intermolecularly, mediated by solvent molecules (e.g., water, DMSO) or through the formation of hydrogen-bonded imidazole dimers and trimers[5][6].

Mechanistic pathway of the prototropic 1,3-H shift in substituted imidazoles.

The relative stability of the tautomers is heavily influenced by the electronic effects of the substituents. Electron-withdrawing groups (EWGs) generally favor the tautomer that places the substituent adjacent to the hydrogen-bond donor (N-H), whereas electron-donating groups (EDGs) exhibit inverse preferences.

Table 1: Influence of Substituent Electronics on Tautomeric Equilibrium

| Substituent Type | Example Group | Dominant Tautomer (Gas Phase/Apolar) | Thermodynamic Driving Force |

| Electron-Withdrawing (EWG) | -CF3, -NO2, -CHO | 4-Substituted (N1-H) | Inductive stabilization of the adjacent N-H dipole; reduction of lone-pair repulsion. |

| Electron-Donating (EDG) | -CH3, -OCH3 | 5-Substituted (N3-H) | π -donation stabilizes the adjacent pyridine-like nitrogen (N3) lone pair. |

| Conjugated Aryl | -Phenyl | Solvent Dependent | Extended π -conjugation; highly sensitive to solvent dielectric and hydrogen bonding[7][8]. |

Analytical Methodologies: Overcoming the Coalescence Challenge

The primary challenge in analyzing imidazole tautomerism is the exchange rate. At room temperature, the prototropic exchange is often faster than the NMR timescale, leading to signal broadening or complete coalescence of the C4 and C5 resonances in 13 C NMR spectra[7][9]. To extract meaningful structural data, the exchange must be artificially slowed or frozen.

Variable Temperature (VT) Solution NMR

By lowering the thermal energy of the system, the exchange rate ( k ) drops below the Larmor frequency difference ( Δν ) of the exchanging nuclei[10].

Self-Validating Protocol: VT-NMR for Kinetic and Thermodynamic Elucidation

-

Sample Preparation: Dissolve 15 mg of the imidazole derivative in 0.5 mL of a polar, aprotic solvent with a low freezing point and strong hydrogen-bond accepting capabilities (e.g., DMF- d7 or DMSO- d6 ). The solvent choice is critical, as solvents like DMSO slow down prototropic exchange by sequestering the migrating proton[5][7].

-

Baseline Acquisition: Acquire high-resolution 1 H and 13 C spectra at 298 K. Note any missing or severely broadened signals in the aromatic region (typically C4/C5).

-

Temperature Titration: Cool the probe in 10 K decrements. Allow 5 minutes of thermal equilibration at each step before acquiring spectra.

-

Coalescence Analysis: Identify the coalescence temperature ( Tc ). Calculate the exchange rate at Tc using the equation kc=2π⋅Δν .

-

Thermodynamic Extraction: At the slow-exchange limit (e.g., 230 K), integrate the isolated C4-H and C5-H signals to determine the equilibrium constant ( KT ). Construct an Eyring plot ( ln(k/T) vs 1/T ) to derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

Solid-State 13 C CP-MAS NMR

When VT-NMR fails due to solvent freezing points or inherently low activation barriers, solid-state NMR is the definitive technique. In the crystalline lattice, tautomerization is physically frozen, allowing for the absolute identification of the preferred solid-state tautomer[7][8].

Protocol: Solid-State Tautomer Identification

-

Rotor Packing: Pack the microcrystalline imidazole derivative into a 3.2 mm or 4.0 mm zirconia MAS (Magic Angle Spinning) rotor.

-

Spinning: Spin the sample at the magic angle (10–15 kHz) to average out chemical shift anisotropy (CSA) and dipolar couplings.

-

Cross-Polarization (CP): Apply a CP pulse sequence to transfer magnetization from abundant 1 H spins to dilute 13 C spins, dramatically enhancing the signal-to-noise ratio.

-

Validation: The resulting spectrum will yield sharp, distinct resonances for C4 and C5. Compare these experimental chemical shifts against DFT-GIAO predicted shifts for both tautomeric forms to unambiguously assign the solid-state structure[5][7].

Computational Synergy: DFT and GIAO

Experimental data must be corroborated by quantum chemical calculations to ensure absolute trustworthiness. Density Functional Theory (DFT) provides the energetic landscapes, while Gauge-Independent Atomic Orbital (GIAO) methods predict the corresponding NMR parameters[2][5].

Integrated experimental and computational workflow for elucidating imidazole tautomerism.

Computational Protocol:

-

Geometry Optimization: Optimize both tautomeric forms using a robust functional (e.g., B3LYP or M06-2X) with a sufficiently large basis set (e.g., 6-311+G(d,p))[2][6].

-

Solvent Modeling: Apply an implicit solvation model (e.g., PCM or SMD) corresponding to the experimental NMR solvent (e.g., DMSO) to account for dielectric stabilization[7].

-

Chemical Shift Prediction: Execute GIAO calculations on the optimized geometries. The difference in the calculated chemical shifts ( Δδ ) between C4 and C5 serves as a diagnostic fingerprint to map onto the experimental solid-state or slow-exchange solution spectra[5][10].

Table 2: Diagnostic Parameters for Imidazole Tautomers

| Technique | Target Nucleus | Key Diagnostic Indicator | Limitations |

| Solution 1 H NMR | C4-H / C5-H | Integration ratio at slow-exchange limit. | Often requires extreme sub-zero temperatures[10]. |

| Solution 13 C NMR | C4 / C5 | Coalescence/broadening of signals at 298 K. | Signals may be entirely lost into the baseline[7][8]. |

| Solid-State 13 C NMR | C4 / C5 | Sharp, distinct resonances matching GIAO predictions. | Only reflects the solid-state lattice preference, not solution dynamics[7]. |

| DFT (M06-2X) | Total Energy | ΔG between Tautomer I and II. | Gas-phase/implicit models may underestimate explicit hydrogen bonding[6]. |

Implications in Rational Drug Design

The tautomeric state of an imidazole ring fundamentally alters its interaction with biological macromolecules. The N-H nitrogen acts as a strict hydrogen bond donor, while the bare nitrogen acts as a hydrogen bond acceptor.

Case Study: Histamine and H2-Receptor Antagonists Histamine features an imidazole ring that can exist as either the Nτ -H (Tautomer I) or Nπ -H (Tautomer II) form. At physiological pH, the tautomeric equilibrium is highly sensitive to the local electrostatic environment of the receptor pocket[4][11]. During the development of H2-receptor antagonists (e.g., burimamide, cimetidine), researchers discovered that modifying the side chain altered the electronic pull on the imidazole ring, shifting the tautomeric ratio. By deliberately designing substituents that favored the specific tautomer recognized by the H2 receptor, pharmacologists achieved massive leaps in binding affinity and selectivity[3][6].

In modern kinase inhibitor design, where histidine residues frequently line the ATP-binding pocket, understanding the tautomeric state of both the drug (if it contains an imidazole/benzimidazole core) and the target residue is a prerequisite for accurate molecular docking and structure-activity relationship (SAR) optimization[5][12].

References

- Principles of Prototropic Equilibria | Encyclopedia MDPI. encyclopedia.pub.

- Tautomerism of protonated imidazoles: A perspective from ab initio valence bond theory | ResearchGate.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - OUCI. dntb.gov.ua.

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. beilstein-journals.org.

- Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy of Imidazole Ring Functionalized Monolayer on Smooth Gold Electrode - PMC. nih.gov.

- Theoretical Investigation of the Intramolecular H-Bonding on Tautomerism - ResearchGate.

- Tautomerism in 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide - Benchchem. benchchem.com.

- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz

- (PDF) C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - ResearchGate.

- Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism... - MDPI. mdpi.com.

- PH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids: A guide for protein pK a measurements - ResearchGate.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 4. Substituent Effect in Histamine and Its Impact on Interactions with the G Protein-Coupled Human Receptor H1 Modelled by… [ouci.dntb.gov.ua]

- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy of Imidazole Ring Functionalized Monolayer on Smooth Gold Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Synthetic Transformations of the Aldehyde Moiety in 5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structure, featuring a substituted imidazole ring, is a common scaffold in many biologically active molecules.[2] The aldehyde functional group at the C4 position is a key handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. The reactivity of this aldehyde is modulated by the electronic properties of the imidazole ring, which is influenced by the electron-donating N-methyl group and the electron-withdrawing chloro-substituent. This guide provides detailed protocols for several key reactions of the aldehyde group, offering insights into the experimental design and execution for the synthesis of novel imidazole-based compounds.

Reduction to (5-Chloro-1-methyl-1H-imidazol-4-yl)methanol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding a useful intermediate for further functionalization, such as ether or ester formation, or conversion to a leaving group for nucleophilic substitution.[3] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.

Causality and Experimental Choices:

-

Reagent: NaBH₄ is selected over stronger reducing agents like LiAlH₄ to avoid potential side reactions with the chloro-substituent or the imidazole ring.

-

Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the substrate and the reducing agent, and the protic nature of the solvent helps to quench the intermediate alkoxide.

-

Temperature: The reaction is typically run at low temperatures (0 °C) initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Protocol: Synthesis of (5-Chloro-1-methyl-1H-imidazol-4-yl)methanol

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.

-

Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Reductive Amination to Secondary and Tertiary Amines

Reductive amination is one of the most powerful methods for the synthesis of amines and is widely used in drug discovery.[4] This reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this one-pot reaction due to its mildness and tolerance of slightly acidic conditions which favor imine formation.

Causality and Experimental Choices:

-

Reducing Agent: NaBH(OAc)₃ is less reactive than NaBH₄ or NaCNBH₃ and is particularly effective for the reduction of iminium ions, minimizing the reduction of the starting aldehyde.[4]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are aprotic and do not interfere with the reaction.

-

Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine intermediate.

Protocol: One-Pot Reductive Amination

-

Initial Mixture: To a solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DCM (15 mL per gram of substrate), add the desired primary or secondary amine (1.1 eq).

-

Acid Addition: Add glacial acetic acid (0.1 eq) to the mixture.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by LC-MS or TLC.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Workflow for Reductive Amination

Caption: Workflow for one-pot reductive amination.

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[5][6] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[7] The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene. For many applications, the Horner-Wadsworth-Emmons (HWE) modification, using a phosphonate carbanion, is preferred as it often gives higher E-selectivity and the water-soluble phosphate byproduct is easier to remove.

Causality and Experimental Choices:

-

Reagent: A phosphonium ylide is generated in situ from the corresponding phosphonium salt and a strong base. For an HWE reaction, a phosphonate ester is deprotonated with a base like NaH or K₂CO₃.

-

Base: The choice of base depends on the acidity of the proton alpha to the phosphorus. For simple alkylphosphonium salts, strong bases like n-BuLi or NaH are needed. For stabilized ylides (e.g., from phosphonoacetates), milder bases like K₂CO₃ can be used.

-

Solvent: Anhydrous THF or DMF are common solvents to ensure the stability of the reactive ylide.

Protocol: Horner-Wadsworth-Emmons Olefination

-

Preparation of Ylide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous THF (10 mL).

-

Phosphonate Addition: Cool the suspension to 0 °C and add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF dropwise.

-

Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until the evolution of H₂ gas ceases.

-

Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Quenching and Work-up: Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) to form a C=C bond.[8][9] This reaction is typically catalyzed by a weak base.[8]

Causality and Experimental Choices:

-

Active Methylene Compound: Compounds like malononitrile, ethyl cyanoacetate, or diethyl malonate are used. Their acidity allows for deprotonation by a weak base.

-

Catalyst: A weak base such as piperidine or pyridine is used to generate the nucleophilic enolate without causing self-condensation of the aldehyde.[8]

-

Solvent: Ethanol or toluene are often used, and in some cases, a Dean-Stark apparatus is employed to remove the water byproduct and drive the reaction to completion.

Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Summary of Transformations

| Reaction Type | Reagent(s) | Resulting Functional Group | Key Conditions |

| Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) | Methanol, 0 °C to RT |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Secondary/Tertiary Amine (-CH₂NR¹R²) | DCM, Acetic Acid (cat.), RT |

| Wittig (HWE) Olefination | (EtO)₂P(O)CH₂CO₂Et, NaH | α,β-Unsaturated Ester (-CH=CHCO₂Et) | Anhydrous THF, 0 °C to RT |

| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | Dinitrile Alkene (-CH=C(CN)₂) | Ethanol, Reflux |

General Reaction Scheme

Caption: Key transformations of the aldehyde group.

References

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. JOTCSA, 6(3), 373-382. Available at: [Link]

-

Chornous, V. A., Bratenko, M. K., & Vovk, M. V. (2009). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Russian Journal of Organic Chemistry, 45(8), 1204-1207. Available at: [Link]

-

Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(8), 6836-6855. Available at: [Link]

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

-

Request PDF. (n.d.). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. ResearchGate. Available at: [Link]

-

Request PDF. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Sadullayeva, G. G. (2024). Synthesis and Reactions of Imidazole. Zenodo. Available at: [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Qin, H., Zhou, Y., Zeng, Q., Cheng, H., Chen, L., Zhang, B., & Qi, Z. (2020). Efficient Knoevenagel condensation catalyzed by imidazole-based halogen-free deep eutectic solvent at room temperature. Green Energy & Environment, 5(2), 209-215. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available at: [Link]

-

Chad's Prep. (2021, April 6). Wittig Reaction | 19.7b Organic Chemistry [Video]. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic derivatization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the imidazole ring system is a privileged structure, appearing in numerous natural products and FDA-approved drugs.[1] This guide provides a detailed exploration of the synthetic pathways for the derivatization of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde, a versatile building block for the creation of novel molecular entities with potential therapeutic applications.

Our focus will be on providing not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the choice of reagents and reaction conditions. This document is designed to empower researchers to confidently and efficiently explore the chemical space around this valuable imidazole core.

The Strategic Importance of the 5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde Scaffold

The 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde scaffold presents three primary points for diversification: the aldehyde at the C4 position, the chloro-substituent at the C5 position, and the imidazole ring itself. The interplay of the electron-withdrawing aldehyde and chloro groups, along with the electron-donating methyl group on the nitrogen, creates a unique electronic environment that influences the reactivity of each site. This inherent functionality allows for a modular approach to library synthesis, enabling the systematic exploration of structure-activity relationships (SAR).

Derivatization of the Aldehyde Functional Group

The aldehyde at the C4 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Reductive Amination: Introduction of Amino Scaffolds

Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines from aldehydes.[2][3] The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[4] This one-pot procedure is highly efficient for generating libraries of amine derivatives.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough to not reduce the starting aldehyde, is selective for the iminium ion, and does not require acidic conditions which could lead to unwanted side reactions.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide byproducts.[4] For a greener approach, sodium borohydride (NaBH₄) in a protic solvent like ethanol can be used, though careful control of conditions is necessary to prevent aldehyde reduction.[2][5]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common aprotic solvents that facilitate imine formation. Methanol or ethanol can also be used, particularly with NaBH₄.[5]

-

Acid Catalyst: A catalytic amount of acetic acid can accelerate imine formation, especially with less nucleophilic amines.

Experimental Protocol: Reductive Amination with a Primary Amine

| Reagent | Molar Equiv. |

| 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | 1.0 |

| Primary Amine (e.g., Benzylamine) | 1.1 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 |

| Dichloromethane (DCM) | 10-20 vol |

| Acetic Acid (optional) | 0.1-0.2 |

Procedure:

-

To a solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde in anhydrous DCM, add the primary amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Reductive amination workflow.

Wittig Olefination: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with a high degree of control over the location of the double bond.[6] This reaction involves the use of a phosphorus ylide (Wittig reagent).[7]

Causality of Experimental Choices:

-

Ylide Stability: The nature of the R group on the ylide determines its stability and the stereoselectivity of the reaction. Stabilized ylides (e.g., where R is an electron-withdrawing group) are less reactive and generally lead to the (E)-alkene. Unstabilized ylides (e.g., where R is an alkyl group) are more reactive and typically favor the (Z)-alkene.[7]

-

Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt to form the ylide.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

| Reagent | Molar Equiv. |

| (Carbethoxymethyl)triphenylphosphonium bromide | 1.2 |

| Sodium Hydride (60% dispersion in oil) | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 15-25 vol |

| 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | 1.0 |

Procedure:

-

To a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases and a colored ylide solution forms.

-

Cool the ylide solution to 0 °C and add a solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Wittig olefination workflow.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[8]

Causality of Experimental Choices:

-

Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the nature of the resulting α,β-unsaturated system. The two electron-withdrawing groups on the methylene carbon make the protons acidic enough to be removed by a weak base.[8]

-

Catalyst: A weak base like piperidine or imidazole is typically used to catalyze the reaction.[9]

-

Solvent: Solvents such as ethanol, toluene, or even water can be used.[10] In some cases, the reaction can be performed under solvent-free conditions.[11]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

| Reagent | Molar Equiv. |

| 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | 1.0 |

| Malononitrile | 1.1 |

| Piperidine | 0.1-0.2 |

| Ethanol | 10-15 vol |

Procedure:

-

To a solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.

-

Stir the mixture at room temperature or gently heat to 50-60 °C for 1-6 hours. The product may precipitate from the reaction mixture.

-

Monitor the reaction by TLC or LC-MS.

-

If a precipitate forms, cool the reaction mixture and collect the solid by filtration. Wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Caption: Knoevenagel condensation workflow.

Derivatization at the C5-Chloro Position

The chloro substituent at the C5 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and a halide.[12]

Causality of Experimental Choices:

-

Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of ligand is crucial for the efficiency of the catalytic cycle.[13]

-

Base: A base such as sodium carbonate, potassium carbonate, or cesium carbonate is required to activate the boronic acid.[14]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

| Reagent | Molar Equiv. |

| 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | 1.0 |

| Arylboronic Acid | 1.2-1.5 |

| Pd(PPh₃)₄ | 0.03-0.05 |

| Sodium Carbonate (2M aqueous solution) | 2.0-3.0 |

| 1,4-Dioxane or Toluene | 10-20 vol |

Procedure:

-

To a reaction vessel, add 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde, the arylboronic acid, and the palladium catalyst.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent and the aqueous sodium carbonate solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Caption: Suzuki-Miyaura cross-coupling workflow.

Annulation Reactions: Construction of Fused Heterocyclic Systems

The bifunctional nature of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde, possessing both an aldehyde and a leaving group on adjacent carbons, makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]imidazoles. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines.[15]

Experimental Protocol: Synthesis of a Pyrimido[4,5-d]imidazole Derivative

This is a conceptual protocol based on related transformations, as direct literature precedent for this specific substrate is limited.

| Reagent | Molar Equiv. |

| 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde | 1.0 |

| Guanidine Hydrochloride | 1.2 |

| Sodium Ethoxide | 2.5 |

| Ethanol | 15-25 vol |

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add guanidine hydrochloride and stir for 30 minutes at room temperature.

-

Add a solution of 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde in ethanol.

-

Heat the reaction mixture to reflux for 6-18 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and neutralize with acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Pyrimidine ring annulation workflow.

Conclusion

5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde is a highly versatile and valuable building block in synthetic and medicinal chemistry. The strategic application of well-established organic reactions to its distinct functional groups allows for the creation of a vast and diverse chemical space. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to design and execute their own derivatization strategies, ultimately contributing to the discovery of novel compounds with significant biological activity.

References

-

Knoevenagel condensation - Wikipedia. [Link]

-

Novel pyrimido[1,2-a]imidazole derivatives as potent Pks13-TE inhibitors: structure-based virtual screening and rational design. RSC Publishing. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. MDPI. [Link]

-

Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. [Link]

-

A green one‑pot synthetic protocol of hexahydropyrimido[4,5‑d] pyrimidin‑4(1H)‑one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. [Link]

-

Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. [Link]

-

Comprehensive review in current developments of imidazole-based medicinal chemistry. National Open Access Monitor, Ireland. [Link]

-

Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed. [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC). [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. ACS Publications. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Organic Chemistry Portal. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

-

ChemComm - NSF PAR. [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. [Link]

-

Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Publications. [Link]

-

Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. [Link]

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC. [Link]

Sources

- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gctlc.org [gctlc.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. ERIC - EJ1113955 - Water Mediated Wittig Reactions of Aldehydes in the Teaching Laboratory: Using Sodium Bicarbonate for the in Situ Formation of Stabilized Ylides, Journal of Chemical Education, 2016-Sep [eric.ed.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. jocpr.com [jocpr.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Condensation Reactions of 5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde in Drug Discovery

Introduction & Rationale

In modern medicinal chemistry and material science, the functionalization of heterocyclic cores is a cornerstone of drug discovery. 5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde (CAS: 1256560-89-0)[1] is a highly versatile, electrophilic building block. The strategic placement of the electron-withdrawing chlorine atom at the C5 position, coupled with the electron-donating methyl group at N1, creates a unique push-pull electronic environment across the imidazole ring. This specific electronic configuration modulates the electrophilicity of the C4-formyl group, making it an excellent candidate for condensation reactions, such as the Knoevenagel condensation and Schiff base (imine) formation.

These condensation reactions are critical for synthesizing extended conjugated systems, such as kinase inhibitors[2], antimicrobial agents, and fluorescent probes. This application note provides field-proven, self-validating protocols for executing these reactions with high yield and purity.

Mechanistic Insights & Causality

To optimize condensation reactions with 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde, researchers must understand the causality behind the reaction conditions:

-

Electrophilicity and Steric Hindrance : While the aldehyde group is inherently reactive, heteroaromatic aldehydes can sometimes exhibit lower reactivity in standard reflux conditions due to resonance stabilization from the heterocyclic ring[3]. The C5-chloro substituent inductively withdraws electron density, slightly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted analogs.

-

Knoevenagel Condensation Causality : The reaction requires a weak base (e.g., piperidine) to deprotonate the active methylene compound (e.g., malononitrile or thiazolidinedione) without causing side reactions with the sensitive halogenated imidazole. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated alkenyl-imidazole system[2]. Microwave irradiation is often employed to overcome the activation energy barrier rapidly, preventing degradation.

-

Schiff Base Formation Causality : The formation of an imine with primary amines requires precise pH control. A catalytic amount of glacial acetic acid (pH ~4.5-5.0) is necessary to protonate the carbonyl oxygen, enhancing electrophilic attack by the amine. However, too much acid will protonate the nucleophilic amine, halting the reaction. Because imine formation is an equilibrium process, continuous removal of water (via 3Å molecular sieves or a Dean-Stark trap) is mandatory to drive the reaction to completion[4].

Reaction pathways for Knoevenagel condensation and Schiff base formation of imidazole carbaldehyde.

Experimental Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation

This protocol utilizes microwave irradiation to synthesize highly conjugated imidazole derivatives, minimizing reaction time and byproduct formation[2].

Reagents:

-

5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (1.0 equiv, 1.0 mmol, 144.6 mg)

-

Active methylene compound (e.g., Malononitrile) (1.1 equiv, 1.1 mmol, 72.7 mg)

-

Piperidine (Catalytic, 0.1 equiv, 10 µL)

-

Absolute Ethanol (3.0 mL)

Step-by-Step Methodology:

-

Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the imidazole carbaldehyde and malononitrile in absolute ethanol.

-

Catalysis : Add piperidine dropwise. Self-Validation Check: The solution may slightly deepen in color upon base addition, indicating the formation of the carbanion.

-

Irradiation : Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 80 °C for 10–15 minutes at a power of 100 W[2].

-

Reaction Monitoring : Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The disappearance of the UV-active starting material spot confirms completion.

-

Workup : Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold distilled water while stirring vigorously.

-

Isolation : Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove unreacted starting materials and piperidine.

-

Drying : Dry the solid under high vacuum at 40 °C overnight.

Protocol B: Schiff Base (Imine) Synthesis

This protocol details the formation of an imine using continuous dehydration to overcome the thermodynamic equilibrium of the reaction[4].

Reagents:

-

5-chloro-1-methyl-1H-imidazole-4-carbaldehyde (1.0 equiv, 1.0 mmol, 144.6 mg)

-

Primary Amine (e.g., substituted aniline) (1.05 equiv, 1.05 mmol)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

Activated 3Å Molecular Sieves (500 mg)

-

Anhydrous Methanol or Toluene (10 mL)

Step-by-Step Methodology:

-

Preparation : Flame-dry a 25 mL round-bottom flask. Add the imidazole carbaldehyde, primary amine, and anhydrous solvent under an inert nitrogen atmosphere.

-

Dehydration Setup : Add the activated 3Å molecular sieves directly to the flask (or use a Soxhlet extractor/Dean-Stark trap if using toluene).

-

Catalysis : Add 2-3 drops of glacial acetic acid to adjust the pH to approximately 5.0.

-

Reflux : Attach a reflux condenser and heat the mixture to reflux (65 °C for MeOH, 110 °C for Toluene) for 4 to 6 hours.

-

Reaction Monitoring : Monitor via TLC (Eluent: 30% EtOAc in Hexanes). Self-Validation Check: Imines are often prone to hydrolysis on silica; a quick NMR of an aliquot is a more reliable validation of conversion.

-

Workup : Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the molecular sieves. Wash the Celite pad with additional solvent (5 mL).

-

Isolation : Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol/water to yield the pure Schiff base.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and key analytical markers for validating the success of the condensation reactions.

| Reaction Type | Reagents | Catalyst / Conditions | Avg. Time | Expected Yield | Key Analytical Marker (1H NMR) |

| Knoevenagel | Aldehyde + Malononitrile | Piperidine / EtOH, Microwave (80 °C) | 10–15 min | 75–85% | Appearance of alkene proton singlet ( δ ~7.8–8.2 ppm) |

| Knoevenagel | Aldehyde + Thiazolidinedione | Piperidine / EtOH, Reflux | 4–6 hours | 65–75% | Appearance of exocyclic C=CH proton ( δ ~7.5–7.9 ppm) |

| Schiff Base | Aldehyde + Aniline | AcOH / Toluene, Reflux (Mol. Sieves) | 4–6 hours | 70–80% | Appearance of imine CH=N proton ( δ ~8.2–8.6 ppm) |

| Schiff Base | Aldehyde + Benzylamine | None / MeOH, Reflux | 12 hours | 60–70% | Appearance of imine CH=N proton ( δ ~8.0–8.4 ppm) |

Note: Yields and NMR shifts are representative and will vary based on the specific nucleophile utilized.

References

-

5-chloro-1-methyl-1H-imidazole-4-carbaldehyde — Chemical Substance Information . NextSDS. Available at:[Link]

-

Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway . MDPI. Available at:[Link]

-

New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators . PMC (National Institutes of Health). Available at:[Link]

-

SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN . Clockss.org. Available at:[Link]

Sources

Technical Support Center: Catalyst Selection for Imidazole Ring Formation

Welcome to the Technical Support Center for Imidazole Synthesis. The construction of highly substituted imidazoles—primarily via the multicomponent Debus-Radziszewski reaction—is a critical workflow in medicinal chemistry, materials science, and drug development. While the classic condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source can proceed without a catalyst, it frequently suffers from low yields, harsh thermal requirements, and poor selectivity[1].

This guide provides researchers with field-proven troubleshooting strategies, comparative catalyst data, and self-validating experimental protocols to optimize imidazole ring formation.

Part 1: Troubleshooting Guides & FAQs